molecular formula C16H19N B7555062 N-benzyl-2-(3-methylphenyl)ethanamine

N-benzyl-2-(3-methylphenyl)ethanamine

Cat. No.: B7555062
M. Wt: 225.33 g/mol
InChI Key: RHROCJATQZLKRJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-methylphenyl)ethanamine is a synthetic organic compound belonging to the 2-phenethylamine class, a motif of significant interest in medicinal chemistry and pharmacology . The compound features a phenethylamine backbone modified with a benzyl group on the nitrogen atom and a 3-methylphenyl substituent, a structure that researchers investigate for its potential interactions with various biological targets. The 2-phenethylamine core is a privileged structure found in numerous endogenous neurotransmitters and active pharmaceutical ingredients, making it a valuable scaffold for developing novel bioactive molecules . This compound serves as a key chemical intermediate and building block in organic synthesis. Researchers utilize it in the exploration of structure-activity relationships (SAR), particularly in the design and synthesis of ligands for G-protein-coupled receptors (GPCRs) . Its structure suggests potential for application in developing probes for central nervous system targets, given the importance of similar phenethylamine derivatives in neuroscience research. As with all compounds of this class, thorough analytical characterization is recommended prior to use in experimental settings. Intended Use: This product is provided 'For Research Use Only' (RUO). It is intended for use in laboratory research and development, and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material in accordance with all applicable local, state, and federal regulations and laboratory safety standards.

Properties

IUPAC Name

N-benzyl-2-(3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14-6-5-9-15(12-14)10-11-17-13-16-7-3-2-4-8-16/h2-9,12,17H,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHROCJATQZLKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Name Substituent Molecular Weight (g/mol) Key Feature(s) Reference
N-Benzyl-2-(3-methylphenyl)ethanamine 3-methylphenyl ~225.33 Hypothetical data based on structure
N-Benzyl-2-(4-bromophenyl)ethanamine 4-bromophenyl 290.203 High lipophilicity; synthetic routes established
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine 1-cyclohexen-1-yl 215.34 (free base) Hydrochloride salt with safety hazards
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine 2-methoxyphenyl, 4-ethylbenzyl 269.39 Enhanced polarity and solubility

Q & A

Q. What are the standard synthetic routes for N-benzyl-2-(3-methylphenyl)ethanamine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of 3-methylbenzaldehyde with benzylamine derivatives in the presence of catalysts like Pd/NiO under hydrogen atmospheres can yield the compound with high efficiency (isolated yields up to 98% reported) . Reaction parameters such as solvent choice (e.g., acetonitrile vs. dichloromethane), temperature (20–25°C), and catalyst loading significantly impact purity and yield. Contaminants from incomplete reduction or side reactions (e.g., over-alkylation) require post-synthesis purification via column chromatography or recrystallization .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and amine proton environments.
  • High-Performance Liquid Chromatography (HPLC) for quantifying purity (>95% typically required for biological assays) .
  • Mass spectrometry (MS) to confirm molecular weight (e.g., [M+H]+ peaks).
  • Infrared (IR) spectroscopy to identify functional groups like C-N stretches (~1,100 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in biological data (e.g., receptor binding vs. no observed activity) may arise from structural variations (e.g., halogen or methoxy substitutions) or assay conditions. For example:

  • Comparative binding assays : Test analogs (e.g., 3-methyl vs. 4-fluoro derivatives) under identical conditions to isolate substituent effects .
  • Molecular docking studies : Correlate steric/electronic properties of the 3-methylphenyl group with target affinity .
  • Dose-response profiling : Identify non-linear effects (e.g., partial agonism at specific concentrations) .

Q. What strategies optimize the synthesis of this compound for large-scale research applications?

  • Catalyst optimization : Replace Pd/NiO with cheaper alternatives (e.g., Raney nickel) while maintaining yield .
  • Solvent selection : Use green solvents (e.g., ethanol/water mixtures) to reduce environmental impact .
  • Flow chemistry : Improve scalability and reduce reaction times compared to batch methods .

Q. How does the 3-methylphenyl group influence the compound’s physicochemical properties compared to other aryl substituents?

The 3-methyl group enhances lipophilicity (logP ~2.5–3.0), impacting membrane permeability in cellular assays. Compared to 4-fluoro or 2-methoxy analogs:

  • Steric effects : The methyl group may hinder binding to flat receptor pockets.
  • Electron-donating nature : Alters amine basicity (pKa ~9.5), affecting solubility in physiological buffers .

Q. What are the key challenges in designing stability studies for this compound under varying storage conditions?

  • Degradation pathways : Oxidative decomposition of the benzyl group or hydrolysis of the ethanamine chain.
  • Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to track degradation products .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photoinstability .

Mechanistic and Functional Studies

Q. How can researchers identify potential biological targets for this compound?

  • High-throughput screening : Test against kinase or GPCR libraries.
  • Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify binding partners .
  • In silico prediction : Leverage cheminformatics tools (e.g., SwissTargetPrediction) based on structural analogs .

Q. What experimental approaches validate the role of this compound in modulating neurotransmitter systems?

  • Electrophysiology : Measure changes in neuronal firing rates in vitro (e.g., rat hippocampal slices).
  • Microdialysis : Quantify extracellular dopamine/serotonin levels in animal models post-administration .
  • Knockout models : Compare wild-type vs. receptor-deficient animals to isolate mechanistic pathways .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Standardize synthesis protocols : Document catalyst ratios, reaction times, and purification steps rigorously .
  • Include internal controls : Use a reference compound (e.g., known receptor agonist/antagonist) in each assay .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability across replicates .

Q. What are the best practices for comparing this compound with structurally related compounds in SAR studies?

  • Define metrics : Calculate relative potency (EC₅₀), efficacy (Emax), and selectivity indices.
  • Structural alignment tools : Use PyMOL or Schrödinger Suite to overlay 3D conformers .
  • Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends .

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